Cas no 1557032-13-9 (2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol)

2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- EN300-1897564
- 1557032-13-9
- AKOS021321386
-
- Inchi: 1S/C9H10BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9,12H,5H2,1H3
- InChI Key: MCSNVOAIBLCHBZ-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(C)=C(C=1)F)O
Computed Properties
- Exact Mass: 231.98991g/mol
- Monoisotopic Mass: 231.98991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.3
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897564-0.5g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1897564-0.1g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1897564-0.25g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1897564-5g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1897564-0.05g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1897564-1.0g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1897564-10.0g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1897564-5.0g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1897564-1g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1897564-2.5g |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol |
1557032-13-9 | 2.5g |
$1370.0 | 2023-09-18 |
2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol
Introduction to 2-Bromo-1-(3-Fluoro-4-Methylphenyl)ethan-1-ol (CAS No. 1557032-13-9)
2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1557032-13-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromo and fluoro substituents, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.
The molecular structure of 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol consists of a brominated and fluorinated aromatic ring, which imparts specific chemical and physical properties. The presence of the bromine atom enhances the compound's reactivity and can facilitate various chemical transformations, while the fluorine atom contributes to its lipophilicity and metabolic stability. These features are crucial in the design of drugs with improved pharmacokinetic profiles.
Recent studies have highlighted the potential of 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and MAPK pathways. These findings suggest that 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol could be developed into a novel anticancer drug with broad-spectrum activity.
The pharmacological profile of 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol has been further characterized through in vivo studies. Animal models have demonstrated that this compound exhibits good oral bioavailability and a favorable safety profile. Toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical trials. These results support its potential for clinical development.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate organobromine reagent in the presence of a suitable catalyst. This method provides high yields and good selectivity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.
The commercial availability of 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol has also increased in recent years, with several suppliers offering high-purity samples for research purposes. This availability has facilitated its use in academic and industrial laboratories worldwide, contributing to ongoing efforts to explore its full potential as a therapeutic agent.
In conclusion, 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1557032-13-9) is a promising compound with a diverse range of biological activities. Its anti-inflammatory and anticancer properties, combined with its favorable pharmacological profile, make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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